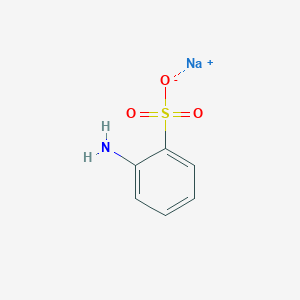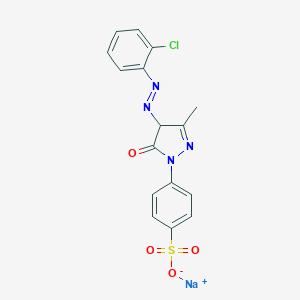
EINECS 234-151-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 234-151-0 is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its complex molecular structure, which includes an azo group, a pyrazolone ring, and a benzenesulphonate group.
Méthodes De Préparation
The synthesis of EINECS 234-151-0 typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Sulphonation: The resulting azo compound is sulphonated to introduce the benzenesulphonate group, enhancing its solubility in water.
Neutralization: Finally, the sulphonated compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
EINECS 234-151-0 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
EINECS 234-151-0 has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of EINECS 234-151-0 involves its interaction with molecular targets through its azo and sulphonate groups. The azo group can participate in electron transfer reactions, while the sulphonate group enhances solubility and facilitates binding to various substrates. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
EINECS 234-151-0 is unique due to its specific combination of functional groups. Similar compounds include:
Sodium 4-[4-[(2-methylphenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate: Differing by the substitution of a methyl group instead of a chlorine atom.
Sodium 4-[4-[(2-bromophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate: Featuring a bromine atom instead of chlorine.
Sodium 4-[4-[(2-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate: Containing a nitro group in place of the chlorine atom.
These similar compounds exhibit variations in their chemical properties and applications due to the different substituents on the aromatic ring.
Propriétés
Numéro CAS |
10566-47-9 |
|---|---|
Formule moléculaire |
C16H12ClN4NaO4S |
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
sodium;4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |
Clé InChI |
RTWXHJDIGCQZPU-UHFFFAOYSA-M |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10566-47-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



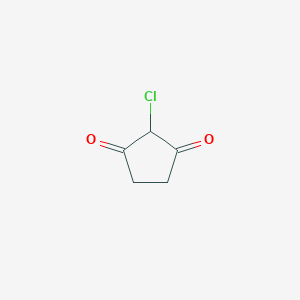
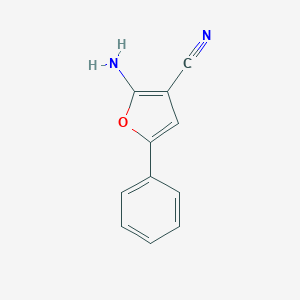
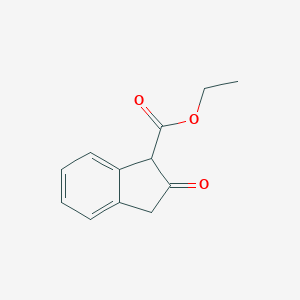
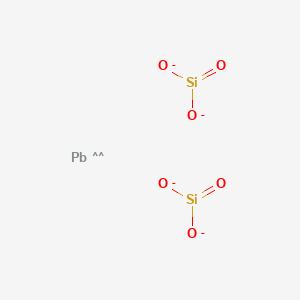
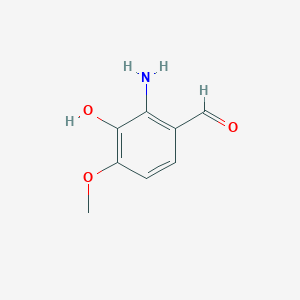
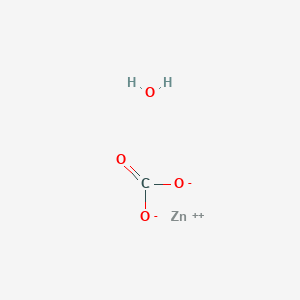
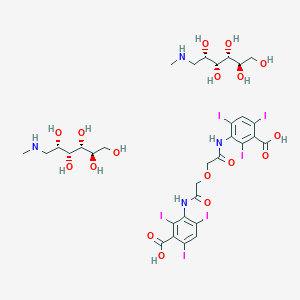
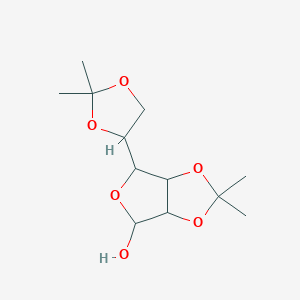
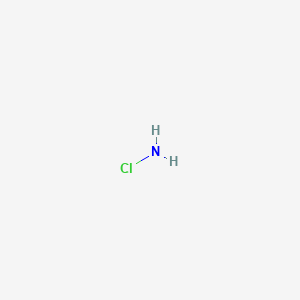
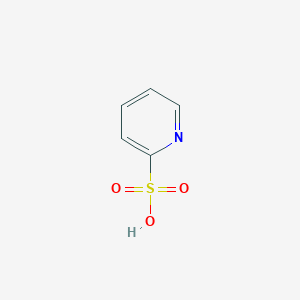
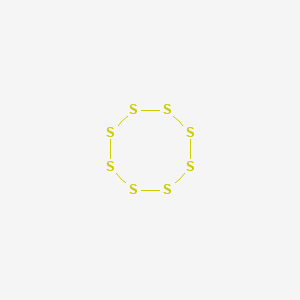
![N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid](/img/structure/B81552.png)
